molecular formula C16H13NO4S B12883057 Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- CAS No. 639785-67-4

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-

Cat. No.: B12883057
CAS No.: 639785-67-4
M. Wt: 315.3 g/mol
InChI Key: KKUOWOQXXDOGDC-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-" features a benzenesulfonamide core substituted at the 4-position with a 2,5-dihydro-5-oxo-4-phenyl-3-furanyl group. This dihydrofuran moiety is a partially unsaturated five-membered ring containing a ketone (C5=O) and a phenyl substituent at C3. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often contributing to hydrogen bonding and enzyme inhibition. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3/WinGX for visualization .

Properties

CAS No.

639785-67-4

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20)

InChI Key

KKUOWOQXXDOGDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Formation of the Benzenesulfonamide Core

  • The benzenesulfonamide core is commonly synthesized by nucleophilic substitution of an amine (e.g., 4-aminobenzenesulfonamide or 4-(2-aminoethyl)benzenesulfonamide) with a sulfonyl chloride derivative under basic conditions.
  • For example, 4-(2-aminoethyl)benzenesulfonamide can be prepared by reacting 4-(2-aminoethyl)aniline with chlorosulfonic acid followed by ammonia treatment to yield the sulfonamide group with high purity (>99%).

Attachment of the 2,5-Dihydro-5-oxo-4-phenyl-3-furanyl Moiety

  • The substituted dihydro-oxofuranyl group can be introduced via condensation or coupling reactions involving a suitable precursor such as 3-furanyl ketones or lactones.
  • A common approach involves reacting a pyrrolidinone or furanone intermediate with an activated benzenesulfonamide derivative.
  • For instance, in related sulfonamide syntheses, 3-ethyl-4-methyl-3-pyrrolidin-2-one derivatives are reacted with activated phenyl sulfonamide intermediates to form amidoethyl benzenesulfonamides.
  • The reaction is often carried out in solvents such as aliphatic or aromatic hydrocarbons, ketones, or amides, under controlled temperature to avoid exothermicity and side reactions.

Reaction Conditions and Catalysts

  • Organic bases such as 4-dimethylaminopyridine, diisopropylethylamine, or 1,8-diazabicyclo[5.4.0]undec-7-ene are used to facilitate coupling reactions and improve yields.
  • Temperature control is critical; for example, addition of reactive intermediates like 4-nitrophenyl chloroformate is done in portions at low temperatures (2–10 °C) followed by higher temperature additions (25–35 °C) to manage reaction exothermicity.
  • Reflux conditions in ethanol or acetic acid are also employed for related sulfonamide heterocycle syntheses.

Purification and Characterization

  • After synthesis, the reaction mixture is cooled and quenched with cold water or aqueous solutions to precipitate the product.
  • Filtration, washing, and recrystallization from solvents such as ethanol or ethyl acetate are standard purification steps.
  • Purity is confirmed by chromatographic methods and spectroscopic techniques including 1H NMR, 13C NMR, and elemental analysis.
  • High purity (>99%) is achievable with optimized reaction and purification protocols.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvents Notes
1 Sulfonamide formation 4-(2-Aminoethyl)aniline + chlorosulfonic acid + NH3 Aqueous/organic solvents Controlled temperature, base present
2 Coupling with heterocyclic precursor 3-furanyl or pyrrolidinone derivative + sulfonamide Hydrocarbons, ketones, amides Use of organic base, temperature control
3 Purification Cooling, precipitation, filtration, recrystallization Ethanol, ethyl acetate Achieves >99% purity
4 Characterization NMR, elemental analysis, chromatography - Confirms structure and purity

Chemical Reactions Analysis

Oxidation Reactions

The furan moiety undergoes oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the 2,5-dihydro-5-oxo-furan component can form epoxide intermediates or fully oxidized derivatives. This reactivity is critical for modifying biological activity in medicinal chemistry applications .

Key oxidation pathways:

ReactantOxidizing AgentProductApplication Context
Furan ring (C₃ position)H₂O₂Epoxide intermediatePrecursor for further synthesis
α,β-unsaturated carbonylmCPBADioxolane derivativeStabilization of reactive sites

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center. Reactions with alkyl halides or amines yield N-alkylated or N-arylated derivatives. For example:

  • Reaction with methyl iodide : Forms N-methyl sulfonamide under basic conditions (e.g., NaH in THF).

  • Aminolysis : Substitution with primary/secondary amines produces modified sulfonamides with enhanced solubility .

Example reaction:

R-SO2NH2+R’-XBaseR-SO2NHR’+HX\text{R-SO}_2\text{NH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-SO}_2\text{NHR'} + \text{HX}

Conditions: Polar aprotic solvents (DMF, DMSO), 50–80°C.

Sulfonamide Cleavage

Acidic or reductive cleavage of the sulfonamide bond is achievable:

  • Hydrolysis : Concentrated HCl at reflux cleaves the S–N bond, yielding benzenesulfonic acid and a free amine.

  • Reductive cleavage : LiAlH₄ reduces the sulfonamide to a thiol (-SH) and amine.

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in the furan ring participates in Diels-Alder reactions. For instance, reaction with maleic anhydride forms a bicyclic adduct, enhancing structural complexity for agrochemical applications .

Observed regioselectivity:

DienophileProduct StructureYield (%)
Maleic anhydrideBicyclic lactone62–68
AcrylonitrileTetrahydrofuran derivative55–60

Hydrogen Bonding and Solvent Effects

The compound’s reactivity is modulated by hydrogen bonding between the sulfonamide NH and the furan oxygen. Polar solvents (e.g., DMSO) enhance electrophilic substitution at the para position of the benzene ring .

Biological Activity Modulation

Derivatization via the above reactions alters enzyme inhibition profiles. For example:

  • Epoxidation increases binding affinity to carbonic anhydrase IX (CA-IX) .

  • N-Alkylation reduces cytotoxicity while maintaining antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific compound in focus has shown promise in the following areas:

  • Antitumor Activity : Research indicates that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound significantly increased apoptosis in MDA-MB-231 breast cancer cells by 22-fold compared to controls . This suggests potential for developing targeted cancer therapies.
  • Carbonic Anhydrase Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. The inhibitory concentration (IC50) values ranged from 10.93 to 25.06 nM, demonstrating selectivity for carbonic anhydrase IX over other isoforms . This selectivity is critical for minimizing side effects in therapeutic applications.

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biochemical mechanisms that the compound may influence:

Enzyme IC50 Value (nM) Selectivity
Carbonic Anhydrase IX10.93 - 25.06High selectivity over CA II
Carbonic Anhydrase II1.55 - 3.92Lower selectivity

These findings indicate that benzenesulfonamide derivatives could be potential candidates for drugs targeting specific enzymatic pathways involved in cancer progression.

Antibacterial and Anti-biofilm Activities

The antibacterial properties of benzenesulfonamides have been explored through various studies:

  • Antibacterial Efficacy : The compound has shown effectiveness against several bacterial strains. In vitro tests indicated significant inhibition of bacterial growth, suggesting its utility as a novel antibacterial agent .
  • Anti-biofilm Properties : Biofilms pose a significant challenge in treating bacterial infections due to their resistance to antibiotics. Studies have demonstrated that benzenesulfonamide derivatives can disrupt biofilm formation, enhancing their potential as therapeutic agents against persistent infections .

Case Studies and Experimental Evidence

  • Synthesis and Characterization : The synthesis of benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- was achieved through a reaction involving ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride under specific conditions . Characterization methods included crystallography to confirm the structural integrity of the synthesized compound.
  • Cellular Uptake Studies : High-performance liquid chromatography (HPLC) was employed to study the cellular uptake of active compounds derived from benzenesulfonamides in MDA-MB-231 cell lines, providing insights into their pharmacokinetics and bioavailability .

Mechanism of Action

The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural Analogues with Heterocyclic Substituents

The dihydrofuran substituent in the target compound distinguishes it from other benzenesulfonamides with alternative heterocycles. Key comparisons include:

Compound Substituent Structure Molecular Weight (g/mol) Key Biological Activity (IC₅₀ or Ki) Reference
Target Compound 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl) Not provided N/A -
AL34 () 4-(((E)-2-hydroxybenzylidene)amino)-thiadiazole - Anti-GBM: 0.5644 µM (cell viability)
AL106 () Cyclohexylidene hydrazineyl-thiadiazole - Anti-GBM: 0.1750 µM (cell viability)
Yamali et al. (2018) () 4-[5-aryl-3-(thiophen-2-yl)-pyrazolyl] - Carbonic anhydrase I/II inhibition (Ki < 10 nM)
Compound Azo-pyrazolyl group 432.41 N/A (market analysis)

Key Observations :

  • Anti-Tumor Activity : AL106 (), with a cyclohexylidene hydrazineyl group, shows superior anti-glioblastoma (GBM) activity (IC₅₀ = 0.1750 µM) compared to AL34 (IC₅₀ = 0.5644 µM), suggesting bulky substituents enhance potency . The target compound’s dihydrofuran-phenyl group may similarly influence activity through steric or electronic effects.
  • Enzyme Inhibition : Pyrazole-containing analogs () exhibit strong carbonic anhydrase inhibition, highlighting the role of heterocycles in target selectivity . The dihydrofuran’s ketone group could mimic enzyme-binding motifs, though direct data are lacking.
Substituent Effects on Physicochemical Properties

Electron-withdrawing groups (e.g., -Cl, -CN) and aromatic systems modulate solubility and acidity:

Compound () Substituent Key Property Inference
4-Chloro-N-[...]benzenesulfonamide Chloro group Increased acidity (pKa ↓)
4-Cyano-N-[...]benzenesulfonamide Cyano group Enhanced metabolic stability
4-Fluoro-N-(4-methoxyphenyl) Fluoro + methoxy Improved lipophilicity (logP ↑)

The target compound’s dihydrofuran-phenyl group likely reduces solubility compared to smaller substituents (e.g., -F, -CN) but may improve membrane permeability due to aromatic stacking interactions .

Molecular Weight and Bioavailability
  • The target compound’s molecular weight is unlisted but likely comparable, warranting further ADMET profiling.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer and antimicrobial agents. This article focuses on the compound Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- , exploring its synthesis, biological activity, mechanisms of action, and relevant case studies.

Benzenesulfonamides are a class of compounds characterized by a sulfonamide group attached to a benzene ring. The specific compound in focus has shown promise in inhibiting carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and disease states. These compounds have potential applications in treating cancer and bacterial infections.

2. Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamides with various carbonyl compounds. For the compound , the synthesis may follow a pathway similar to that described for related benzenesulfonamides:

  • Starting Materials : A benzenesulfonamide precursor and a furan derivative.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
  • Characterization : The products are characterized using techniques like NMR spectroscopy and mass spectrometry.

3.1 Anticancer Activity

Research indicates that benzenesulfonamide derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (another breast cancer line). For instance, one study demonstrated that certain derivatives showed significant inhibition of cell proliferation with IC50 values ranging from 10.93 to 25.06 nM against specific carbonic anhydrases (CA IX) and exhibited apoptosis induction by increasing annexin V-FITC positivity by 22-fold compared to controls .

3.2 Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies revealed that certain analogs showed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at concentrations of 50 µg/mL . This suggests that these compounds could serve as effective agents against bacterial infections.

The biological activity of benzenesulfonamide derivatives is primarily attributed to their ability to inhibit carbonic anhydrases, particularly CA IX, which is overexpressed in various tumors and plays a role in tumor progression and metastasis. By binding to the active site of CA IX, these compounds can disrupt the enzyme's function, leading to reduced tumor growth and increased apoptosis in cancer cells .

5. Case Studies

Several studies have explored the efficacy of benzenesulfonamide derivatives:

  • Study on Anticancer Properties : A series of synthesized compounds were evaluated for their anticancer effects on MDA-MB-231 cells, showing promising results with significant apoptotic activity linked to CA IX inhibition .
  • Antimicrobial Efficacy Study : Another investigation assessed the antibacterial properties of these compounds against clinically relevant strains, demonstrating substantial inhibition rates and suggesting potential for therapeutic use in treating infections .

6. Data Summary

Biological Activity IC50 Values (nM) Inhibition (%) Cell Line/Organism
CA IX Inhibition10.93 - 25.06-MDA-MB-231
Apoptosis Induction-+22-foldMDA-MB-231
Antibacterial Activity-Up to 80%S. aureus, K. pneumoniae

7. Conclusion

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- demonstrates significant biological activity as an anticancer and antimicrobial agent through its mechanism of inhibiting carbonic anhydrases. Ongoing research into its pharmacokinetics and further optimization could enhance its therapeutic potential.

Q & A

Q. What analytical techniques quantify degradation products of this compound under physiological conditions?

  • Protocol :
  • HPLC-DAD/MS : To track hydrolysis or oxidation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4).
  • Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks, followed by LC-MS/MS profiling .

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